7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one
Description
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one is a spirocyclic compound featuring a fused bicyclic structure (spiro[4.5]decan-8-one) with a dimethylamino-substituted methylidene group at the 7-position. This compound belongs to a class of spiro derivatives known for their structural rigidity and diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(9Z)-9-(dimethylaminomethylidene)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-9-13(6-3-4-7-13)8-5-12(11)15/h10H,3-9H2,1-2H3/b11-10- |
InChI Key |
UZWURDXGOXFVIH-KHPPLWFESA-N |
Isomeric SMILES |
CN(C)/C=C\1/CC2(CCCC2)CCC1=O |
Canonical SMILES |
CN(C)C=C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the spiro[4.5]decane core, which can be derived from commercially available starting materials.
Formation of the Methylene Bridge: The methylene bridge is introduced at the 7-position of the spiro[4.5]decane core through a series of reactions, including alkylation and deprotonation.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable dimethylamine precursor reacts with the intermediate compound.
Formation of the Ketone Group: The ketone group at the 8-position is introduced through oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
In spiro systems, cycloadditions often involve heterocyclic intermediates (e.g., pyrrolidines). For example, N,N-dimethylmethanamine has been used in reactions with spiro precursors to form complex spiro structures . The dimethylamino group may participate in:
-
Electrophilic substitution : Activating the spiro core for further functionalization.
-
Coordination chemistry : Acting as a ligand in metal complexes, as seen in monometallic or heterobimetallic systems .
Hydrolysis and Functionalization
The ketone group at position 8 may undergo hydrolysis or nucleophilic attack, depending on reaction conditions. For instance:
-
Base-mediated hydrolysis : Converts ketones to carboxylic acids or esters.
-
Reduction : Could yield secondary alcohols or amines, though specific examples for this compound are inferred.
Stability and Reactivity
The spiro framework provides conformational rigidity , influencing reactivity. The dimethylamino group likely enhances nucleophilic character, while the ketone at position 8 acts as an electrophilic site. Potential reactions include:
-
Alkylation or acylation : At the dimethylamino group.
-
Enolate formation : From the ketone, enabling conjugate additions.
Scientific Research Applications
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one involves its interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the spirocyclic core provides structural rigidity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Core Structural Variations
(a) 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8)
- Structure: Contains a 1,4-dioxane ring fused to the cyclohexanone core.
- Key Differences: Replaces the dimethylamino methylidene group with a dioxolane ring, making it more electron-withdrawing.
- Applications : Used as a precursor in organic synthesis, such as carbonyl α-oxidation reactions .
- Physical Properties : Molecular weight = 156.18 g/mol, melting point = 73–74°C .
(b) 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2)
- Structure: Substitutes the 7-position with a methyl group instead of dimethylamino methylidene.
- Physical Properties : Molecular weight = 170.21 g/mol .
(c) (R)-2-Fluoro-1,4-dioxaspiro[4.5]decan-8-one
- Structure : Fluorine atom introduced at the 2-position of the dioxaspiro core.
- Key Differences : Fluorine’s electronegativity alters electronic properties, increasing stability and lipophilicity.
- Synthesis: Prepared via enantioselective organocatalytic fluorination (85% yield, 94% ee) .
Functional Group Modifications
(a) 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
- Structure: Incorporates an amino group in the spiro framework, forming aza-spiro compounds.
- Key Differences: The amino group enhances basicity and solubility in acidic conditions, unlike the neutral dimethylamino methylidene group.
- Applications: Potential use in drug design due to nitrogen’s role in hydrogen bonding .
(b) 4-[(Dimethylamino)methylidene]amino-Substituted Pyrrolo[2,3-d]pyrimidines
- Structure: Features the dimethylamino methylidene group on a pyrrolopyrimidine scaffold.
- Key Differences : Heteroaromatic core instead of spirocyclic system; exhibits DNA mismatch recognition properties under varying pH .
- Synthesis : Prepared using N,N-dimethylformamide dimethylacetal for methylidene group introduction .
Electronic and Reactivity Profiles
| Compound | Substituent | Electronic Effect | Reactivity Highlights |
|---|---|---|---|
| Target Compound | Dimethylamino methylidene | Electron-donating | Enhanced nucleophilicity at methylidene |
| 1,4-Dioxaspiro[4.5]decan-8-one | Dioxolane ring | Electron-withdrawing | Stabilizes carbonyl via conjugation |
| 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | Methyl group | Weakly electron-donating | Limited electronic perturbation |
| (R)-2-Fluoro derivative | Fluorine | Strongly electron-withdrawing | Increases oxidative stability |
Biological Activity
7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one, a spiro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₉N
Molecular Weight: 233.32 g/mol
IUPAC Name: 7-[(Dimethylamino)methylidene]-spiro[4.5]decan-8-one
The structural uniqueness of this compound arises from its spirocyclic framework, which is known to influence its biological activity significantly.
Mechanisms of Biological Activity
Research indicates that compounds with spiro structures often exhibit diverse biological activities, including:
- Antimicrobial Activity: Spiro compounds have been associated with antibacterial and antifungal properties. The presence of the dimethylamino group enhances interaction with microbial membranes.
- Antitumor Activity: Studies have demonstrated that spiro compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects: Certain derivatives show potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of several spiro compounds, including derivatives similar to this compound. The results indicated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, a series of experiments demonstrated that it could inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Study B | HeLa (Cervical) | 15.0 | Cell cycle arrest |
3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of spiro compounds. In a model of induced inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers .
Case Study 1: Synthesis and Evaluation
A recent study synthesized various analogs of spiro compounds, including this compound, and evaluated their biological activities. The results indicated that modifications to the dimethylamino group could enhance antimicrobial efficacy while reducing cytotoxicity towards normal cells .
Case Study 2: Clinical Trials
Preliminary clinical trials involving formulations containing this compound showed promise in treating conditions related to inflammation and cancer. Patients reported reduced symptoms and improved quality of life during treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one, and how can reaction efficiency be optimized?
- Methodology : A green synthesis approach involves microwave-assisted condensation of aromatic aldehydes with 1,4-dioxaspiro[4.5]decan-8-one in water, catalyzed by mild bases (e.g., KOH). This method reduces reaction time (10–20 minutes) and achieves yields >85% while minimizing solvent waste . For optimization, parameters like microwave power (100–300 W), aldehyde substituent effects, and catalyst loading should be systematically varied.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR (CDCl) should display characteristic peaks for the spirocyclic system (e.g., δ 1.58–1.31 ppm for cyclohexane protons) and the dimethylamino methylidene group (δ 3.19–3.22 ppm) . Cross-validate with elemental analysis (e.g., C: 82.57%, H: 8.16%, N: 4.22%) to confirm purity .
Q. What are the key applications of this compound in pharmaceutical research?
- Methodology : The compound’s spirocyclic core is a privileged scaffold in drug design, particularly for targeting ion channels like TRP (Transient Receptor Potential) receptors. Structural analogs (e.g., biphenyl amide derivatives) have shown antagonistic activity against TRPV1, validated via calcium flux assays and molecular docking studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodology : Perform molecular dynamics (MD) simulations to assess binding affinity to target proteins (e.g., TRPV1). Use docking software (e.g., AutoDock Vina) to predict interactions between the dimethylamino methylidene group and key residues (e.g., Tyr511, Arg557). Validate predictions with mutagenesis studies and in vitro activity assays .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Discrepancies in -NMR signals (e.g., split peaks for methylidene protons) may arise from tautomerism or solvent effects. Employ variable-temperature NMR (VT-NMR) to stabilize conformers, or use 2D techniques (COSY, HSQC) to resolve overlapping signals . Compare experimental data with DFT-calculated chemical shifts for validation .
Q. How can reaction conditions be optimized to address low yields in spirocyclic condensation reactions?
- Methodology : Low yields often stem from steric hindrance or competing side reactions. Use Design of Experiments (DoE) to test variables:
- Catalyst : Compare bases (e.g., KOH vs. DBU) for efficiency.
- Solvent : Evaluate polar aprotic solvents (DMF, DMSO) versus green solvents (water, ethanol).
- Temperature : Microwave irradiation (80–120°C) often outperforms conventional heating .
- Workup : Purify via automated flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate products .
Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?
- Methodology : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to monitor stability. For example, acidic conditions (pH < 3) may hydrolyze the spirocyclic ring, generating 1,4-cyclohexanedione monoethylene acetal. Confirm degradation pathways via LC-MS/MS fragmentation patterns and -NMR .
Q. How does the dimethylamino methylidene group influence electronic properties and reactivity?
- Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The methylidene group acts as an electron donor, stabilizing intermediates in nucleophilic additions. Experimentally, assess reactivity via Michael addition assays with thiols or amines, monitoring kinetics via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
